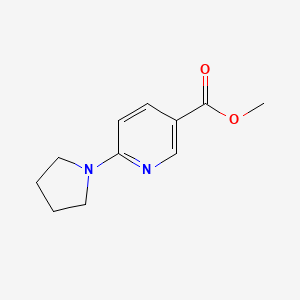
Methyl 3-(3-methoxyphenyl)-3-oxopropanoate
Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a study describes the synthesis and characterization of 1-(3-methoxy-phenyl)-3-naphthalen-1-yl-propenone (MPNP) using several experimental techniques such as Fourier transform-infrared spectroscopy (FT-IR), FT-Raman, NMR, and UV−vis spectral methods . Another study reports the catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters utilizing a radical approach .Molecular Structure Analysis
The molecular structure of a similar compound, “Methyl (2E)-3-(3-methoxyphenyl)acrylate”, has been reported. It has a molecular formula of C11H12O3 .Physical And Chemical Properties Analysis
The physical and chemical properties of a similar compound, “Methyl (2E)-3-(3-methoxyphenyl)acrylate”, have been reported. It has a molecular formula of C11H12O3, an average mass of 192.211 Da, and a monoisotopic mass of 192.078644 Da .Scientific Research Applications
Pharmacological Effects and Metabolic Pathways
- Metabolic Interaction and Pharmacokinetics : Methyl 3-(3-methoxyphenyl)-3-oxopropanoate's metabolic pathways and interactions with other compounds have been a subject of pharmacokinetic studies. For example, the phase I and pharmacokinetic study of the dolastatin 10 analogue TZT-1027, which inhibits microtubule assembly, highlighted the drug's dose-limiting toxicities and recommended dosages for further clinical trials. This study provides insight into the compound's potential as a cytotoxic agent for treating advanced solid tumors (de Jonge et al., 2005).
Neurochemical Effects
Neurotransmitter Metabolism : Research has explored the neurochemical effects of related compounds, shedding light on neurotransmitter metabolism and its implications for conditions such as hypertension and minimal brain dysfunction syndrome. For instance, studies on 3-methoxy-4-hydroxyphenylglycol (MHPG) have examined its correlation with hypertension and the impact of antihypertensive drugs on MHPG concentrations, suggesting a role of central catecholamines in clinical hypertension (Saran et al., 1978).
Impact on Social Cognition : Compounds like MDMA, chemically similar to Methyl 3-(3-methoxyphenyl)-3-oxopropanoate, have been studied for their effects on social cognition. Studies have found that MDMA can enhance emotional empathy and prosocial behavior, potentially through the modulation of oxytocin levels, offering insights into the neurobiological mechanisms underlying these social effects (Hysek et al., 2014).
Environmental and Toxicological Studies
- Exposure Assessment : Investigations into environmental exposure to neurotoxic insecticides provide critical data for public health policy regarding the regulation and use of these chemicals. This research aids in understanding the extent of environmental exposure among populations, such as preschool children, to compounds with potential neurotoxic effects, thereby informing safety guidelines and exposure risk assessments (Babina et al., 2012).
properties
IUPAC Name |
methyl 3-(3-methoxyphenyl)-3-oxopropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c1-14-9-5-3-4-8(6-9)10(12)7-11(13)15-2/h3-6H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWDDRIZJCLYGJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)CC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10374885 | |
| Record name | Methyl 3-(3-methoxyphenyl)-3-oxopropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10374885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(3-methoxyphenyl)-3-oxopropanoate | |
CAS RN |
779-81-7 | |
| Record name | Methyl 3-(3-methoxyphenyl)-3-oxopropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10374885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 779-81-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Ethyl 7-aminothieno[2,3-b]pyrazine-6-carboxylate](/img/structure/B1586008.png)
![10-Methoxy-4H-benzo[4,5]cyclohepta[1,2-b]thiophen-4-one](/img/structure/B1586009.png)
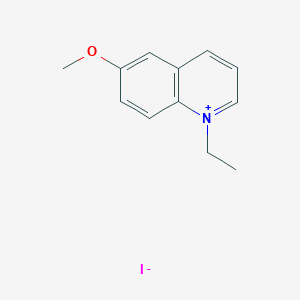

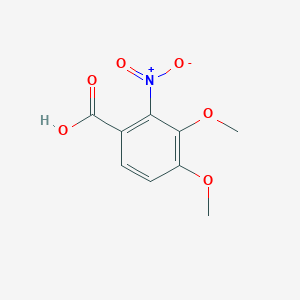
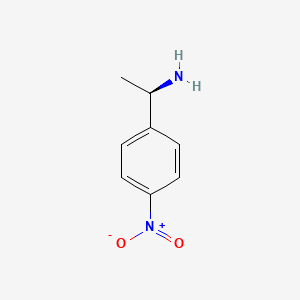
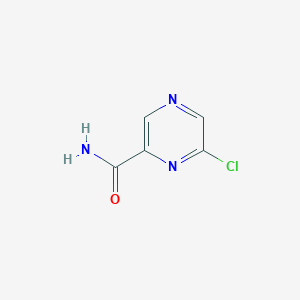
![[4-(3-Methylphenyl)phenyl]acetic acid](/img/structure/B1586019.png)
![4-[(1,1-Dimethylprop-2-ynyl)oxy]benzonitrile](/img/structure/B1586020.png)


